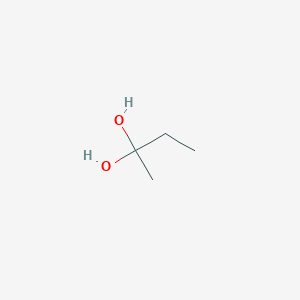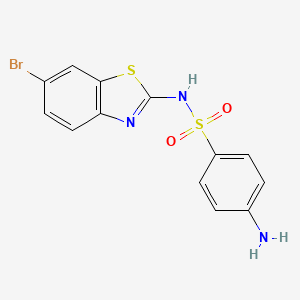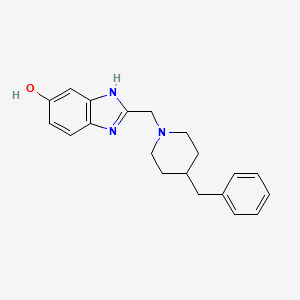
2-(Morpholin-4-yl)ethyl 4-(2H-tetrazol-5-yl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Morpholin-4-yl)ethyl 4-(2H-tetrazol-5-yl)benzoate is a chemical compound that features a morpholine ring, a tetrazole ring, and a benzoate esterThe presence of the tetrazole ring, in particular, is notable for its bioisosteric properties, which can enhance the pharmacokinetic and pharmacodynamic profiles of drug candidates .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Morpholin-4-yl)ethyl 4-(2H-tetrazol-5-yl)benzoate typically involves the following steps:
Formation of the Tetrazole Ring: This can be achieved through a [3+2] cycloaddition reaction between an azide and a nitrile compound under acidic or basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
2-(Morpholin-4-yl)ethyl 4-(2H-tetrazol-5-yl)benzoate can undergo various chemical reactions, including:
Oxidation: The morpholine ring can be oxidized to form N-oxides.
Reduction: The tetrazole ring can be reduced under specific conditions to form amines.
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.
Substitution: Acidic or basic hydrolysis using hydrochloric acid or sodium hydroxide.
Major Products
Oxidation: N-oxides of the morpholine ring.
Reduction: Amines derived from the tetrazole ring.
Substitution: Carboxylic acids from the hydrolysis of the ester group.
Scientific Research Applications
2-(Morpholin-4-yl)ethyl 4-(2H-tetrazol-5-yl)benzoate has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs due to its bioisosteric properties, which can improve drug efficacy and reduce side effects.
Biology: The compound can be used in biochemical assays to study enzyme interactions and receptor binding.
Materials Science: It can be incorporated into polymers and other materials to enhance their properties, such as thermal stability and mechanical strength.
Mechanism of Action
The mechanism of action of 2-(Morpholin-4-yl)ethyl 4-(2H-tetrazol-5-yl)benzoate involves its interaction with specific molecular targets, such as enzymes and receptors. The tetrazole ring can mimic the carboxylate group, allowing the compound to bind to active sites of enzymes and inhibit their activity. This can lead to various biological effects, such as antibacterial, anticancer, and anti-inflammatory activities .
Comparison with Similar Compounds
Similar Compounds
4-(2H-Tetrazol-5-yl)benzoic acid: Similar structure but lacks the morpholine ring.
2-(Morpholin-4-yl)ethyl benzoate: Similar structure but lacks the tetrazole ring.
Tetrazole derivatives: Various compounds containing the tetrazole ring with different substituents.
Uniqueness
2-(Morpholin-4-yl)ethyl 4-(2H-tetrazol-5-yl)benzoate is unique due to the combination of the morpholine ring, tetrazole ring, and benzoate ester. This unique structure provides a balance of hydrophilic and lipophilic properties, making it a versatile compound for various applications in medicinal chemistry and materials science .
Properties
CAS No. |
651769-22-1 |
|---|---|
Molecular Formula |
C14H17N5O3 |
Molecular Weight |
303.32 g/mol |
IUPAC Name |
2-morpholin-4-ylethyl 4-(2H-tetrazol-5-yl)benzoate |
InChI |
InChI=1S/C14H17N5O3/c20-14(22-10-7-19-5-8-21-9-6-19)12-3-1-11(2-4-12)13-15-17-18-16-13/h1-4H,5-10H2,(H,15,16,17,18) |
InChI Key |
IARQPGDWRPNNQF-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CCOC(=O)C2=CC=C(C=C2)C3=NNN=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{2-[(1R)-2-Nitro-1-phenylethyl]phenyl}methanol](/img/structure/B12530865.png)
![2-[2-(Dimethylamino)-6-nitro-1H-benzimidazol-1-yl]ethan-1-ol](/img/structure/B12530884.png)

![4-([1,1'-Biphenyl]-4-yl)-N-tert-butyl-4-oxobut-2-enamide](/img/structure/B12530895.png)
![N-(4-aminophenyl)-2-[bis(2-hydroxyethyl)amino]-N-methylacetamide](/img/structure/B12530904.png)

![2-[Chloro(dinitro)methyl]-1,3,5-triazine](/img/structure/B12530909.png)
![6-(Furan-2-yl)-2-(pyridin-3-yl)-4H-naphtho[1,2-b]pyran-4-one](/img/structure/B12530913.png)



![3-[6-Butyl-2-(thiophen-2-yl)pyrimidin-4-yl]-1H-indole](/img/structure/B12530936.png)
![2-{4-[2-(Morpholin-4-yl)ethoxy]phenyl}-6-phenylpyrimidin-4(1H)-one](/img/structure/B12530939.png)

